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molecular formula C9H10Cl2N2O B8779537 4-(2,6-Dichloropyridin-4-yl)morpholine CAS No. 852333-60-9

4-(2,6-Dichloropyridin-4-yl)morpholine

Cat. No. B8779537
M. Wt: 233.09 g/mol
InChI Key: AKXNTPCICNNILS-UHFFFAOYSA-N
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Patent
US07622486B2

Procedure details

A mixture of morpholine (0.604 g, 6.04 mmol) in dry DMSO and NaH (0.251 g, 6.6 mmol) was stirred for 30 minutes at 0° C., after which time 2,4,6-trichloropyridine (1.0 g, 5.50 mmol) was added. This reaction mixture was stirred at room temperature for 4 hours, after which time ice cold water was added to quench the reaction (100 mL). The reaction mixture was then extracted with ethyl acetate, and the extract was washed with 3-4 times water. The organic layer was dried over sodium sulphate and concentrated under vacuum. The residue was purified by column chromatography over 100-200 mesh silica gel. Elution of the column with 20% acetone in hexanes gave the pure product as a colorless solid (0.565 g, yield 44%).
Quantity
0.604 g
Type
reactant
Reaction Step One
Name
Quantity
0.251 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[H-].[Na+].[Cl:9][C:10]1[CH:15]=[C:14](Cl)[CH:13]=[C:12]([Cl:17])[N:11]=1>CS(C)=O>[Cl:9][C:10]1[CH:15]=[C:14]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[CH:13]=[C:12]([Cl:17])[N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.604 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.251 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This reaction mixture was stirred at room temperature for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
after which time ice cold water was added
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with 3-4 times water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over 100-200 mesh silica gel
WASH
Type
WASH
Details
Elution of the column with 20% acetone in hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)N1CCOCC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.565 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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